An In-depth Technical Guide on the Chemical Properties of Tropic Acid
An In-depth Technical Guide on the Chemical Properties of Tropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropic acid, systematically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that plays a crucial role as a laboratory reagent, particularly in the synthesis of tropane alkaloids such as atropine and hyoscyamine.[1] These alkaloids have significant applications in medicine, primarily as anticholinergic agents. Tropic acid is a chiral molecule, existing as a racemic mixture or as individual (R)- and (S)-enantiomers, with the stereochemistry being pivotal to the pharmacological activity of the final drug products. This guide provides a comprehensive overview of the core chemical properties of tropic acid, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Chemical and Physical Properties
The fundamental physical and chemical characteristics of tropic acid are summarized below. These properties are essential for its identification, handling, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid | [1][2] |
| Synonyms | 2-Phenylhydracrylic acid, 3-Hydroxy-2-phenylpropionic acid, α-(Hydroxymethyl)benzeneacetic acid | [2] |
| Chemical Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point (°C) | ||
| (±)-Tropic Acid (Racemic) | 116-118 | [4] |
| (R)-(+)-Tropic Acid | 107 | [4] |
| (S)-(-)-Tropic Acid | 126-128 | [4] |
| Boiling Point (°C) | 322.5 (Predicted) | [5] |
| pKa | 3.53 (at 25°C) | [6][7] |
Solubility Profile
Tropic acid exhibits solubility in a range of polar solvents. A quantitative summary of its solubility is presented below.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference(s) |
| Water | 20 | 20 | ~0.12 | [8] |
| Methanol | Not Specified | 100 | ~0.60 | [6] |
Qualitatively, tropic acid is also reported to be soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[3][9]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of tropic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O, pH 7.4) [2]
-
δ 7.31-7.41 ppm: Phenyl group protons
-
δ 4.04-4.08 ppm: Methine proton (-CH)
-
δ 3.66-3.87 ppm: Methylene protons (-CH₂)
¹³C NMR (in D₂O, pH 7.4) [2]
-
δ 183.00 ppm: Carboxylic acid carbon (-COOH)
-
δ 141.48 ppm: Quaternary phenyl carbon
-
δ 129.88-131.53 ppm: Phenyl carbons
-
δ 66.53 ppm: Methylene carbon (-CH₂)
-
δ 59.65 ppm: Methine carbon (-CH)
Infrared (IR) Spectroscopy
The IR spectrum of tropic acid displays characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum shows key peaks for the hydroxyl and carbonyl groups.[2]
Chemical Reactivity and Key Reactions
Tropic acid's chemical behavior is dictated by its carboxylic acid and primary alcohol functional groups. The principal reactions include esterification and oxidation.
Esterification
Esterification of the carboxylic acid group is a cornerstone of its use in synthesizing tropane alkaloids. This reaction is typically carried out by reacting tropic acid with an alcohol in the presence of an acid catalyst.
Caption: Generalized workflow for the esterification of tropic acid.
Oxidation
In certain biological systems, such as in Pseudomonas sp., tropic acid can be oxidized to phenylacetic acid. This metabolic pathway involves the enzymatic conversion of tropic acid to phenylacetaldehyde, which is then further oxidized.[1][10]
Caption: Metabolic oxidation pathway of tropic acid to phenylacetic acid.
Experimental Protocols
Synthesis of Tropic Acid via Ivanov Reaction
This method produces racemic tropic acid from phenylacetic acid and formaldehyde.[1][11]
Caption: Experimental workflow for the synthesis of tropic acid via the Ivanov reaction.
Methodology:
-
Dianion Formation: The dianion of phenylacetic acid is formed using a Grignard reagent, such as isopropyl magnesium chloride.
-
Reaction with Formaldehyde: The formed dianion is then reacted with formaldehyde. This results in the formation of a magnesium salt of the product.
-
Acidification: The reaction mixture is acidified, typically with sulfuric acid, to yield the crude tropic acid.
-
Work-up and Purification: The tropic acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are then washed, dried, and the solvent is evaporated to yield the final product. Purification can be achieved through recrystallization.[12]
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point of tropic acid.[4]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry tropic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of pKa by Potentiometric Titration
A general protocol for determining the pKa of a weak acid like tropic acid is as follows.[13]
Methodology:
-
Solution Preparation: A standard solution of tropic acid (e.g., 0.1 M) is prepared in a suitable solvent (typically water or a water-alcohol mixture). A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Titration Setup: A known volume of the tropic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Conclusion
This technical guide provides a detailed overview of the essential chemical properties of tropic acid, a compound of significant interest to the pharmaceutical and chemical industries. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chiral building block. A thorough understanding of these properties is critical for the successful development of pharmaceuticals and other fine chemicals derived from tropic acid.
References
- 1. Enzymology of oxidation of tropic acid to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 529-64-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]
- 6. Tropic acid | 529-64-6 [chemicalbook.com]
- 7. 529-64-6 CAS MSDS (Tropic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Tropic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
